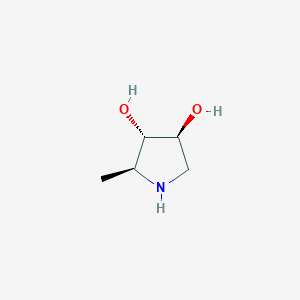
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- is a chiral compound with the molecular formula C5H11NO2. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom and two hydroxyl groups at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the final product. The choice of method depends on factors like cost, availability of reagents, and desired purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl groups and the nitrogen atom in the pyrrolidine ring are key functional groups that participate in hydrogen bonding and other interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)-: This compound has a similar structure but different stereochemistry.
2-Hydroxymethyl-pyrrolidine-3,4-diol: Another similar compound with hydroxyl groups at the 3 and 4 positions.
Uniqueness
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it a valuable compound for studying stereochemical effects in various reactions and interactions .
Propiedades
Número CAS |
162600-04-6 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-3-5(8)4(7)2-6-3/h3-8H,2H2,1H3/t3-,4-,5-/m0/s1 |
Clave InChI |
MUXHUWTVFOHVKD-YUPRTTJUSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](CN1)O)O |
SMILES canónico |
CC1C(C(CN1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)

![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)
![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)



![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)




